molecular formula C7H4BrClF2 B1586194 3-Chloro-2,6-difluorobenzyl bromide CAS No. 261762-47-4

3-Chloro-2,6-difluorobenzyl bromide

Cat. No.: B1586194
CAS No.: 261762-47-4
M. Wt: 241.46 g/mol
InChI Key: SNOJSRMVFAKBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2,6-difluorobenzyl bromide is an organic compound with the molecular formula C7H4BrClF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

3-Chloro-2,6-difluorobenzyl bromide is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein modification.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

“3-Chloro-2,6-difluorobenzyl bromide” is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It could potentially be used in the synthesis of new classes of inhibitors of bovine viral diarrhea virus (as a surrogate virus for hepatitis C virus) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluorobenzyl bromide typically involves the bromination of 3-Chloro-2,6-difluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The purity of the final product is ensured through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluorobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Products like 3-Chloro-2,6-difluorobenzyl alcohol, 3-Chloro-2,6-difluorobenzyl cyanide, or 3-Chloro-2,6-difluorobenzylamine.

    Oxidation: Products like 3-Chloro-2,6-difluorobenzoic acid.

    Reduction: Products like 3-Chloro-2,6-difluorotoluene.

Comparison with Similar Compounds

Comparison: 3-Chloro-2,6-difluorobenzyl bromide is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct reactivity patterns, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-(bromomethyl)-1-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJSRMVFAKBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378547
Record name 3-Chloro-2,6-difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-47-4
Record name 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-47-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-difluorobenzyl bromide
Reactant of Route 2
Reactant of Route 2
3-Chloro-2,6-difluorobenzyl bromide
Reactant of Route 3
Reactant of Route 3
3-Chloro-2,6-difluorobenzyl bromide
Reactant of Route 4
3-Chloro-2,6-difluorobenzyl bromide
Reactant of Route 5
Reactant of Route 5
3-Chloro-2,6-difluorobenzyl bromide
Reactant of Route 6
Reactant of Route 6
3-Chloro-2,6-difluorobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.